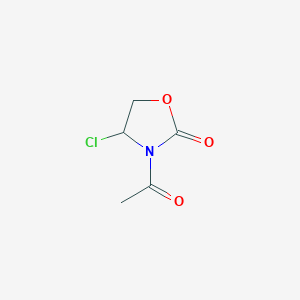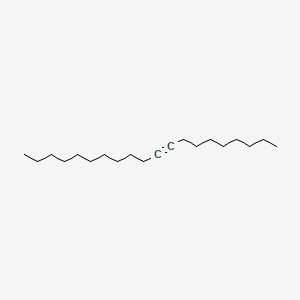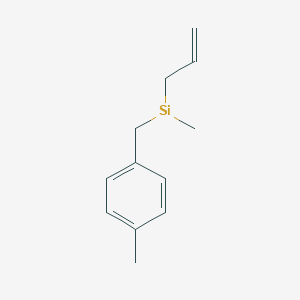
CID 78063519
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 78063519” is a chemical entity with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78063519” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure high yield and purity. Common methods include:
Step 1: Initial reaction with reagent A under temperature X°C.
Step 2: Intermediate formation followed by reaction with reagent B.
Step 3: Final product isolation and purification.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Large-scale synthesis: Utilizing high-capacity reactors.
Continuous flow systems: Ensuring consistent production and quality.
Purification techniques: Including crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions: Compound “CID 78063519” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Using reagents like potassium permanganate under acidic conditions.
Reduction: Using reagents like sodium borohydride under mild conditions.
Substitution: Using halogenating agents under controlled temperatures.
Major Products Formed:
Oxidation products: Compounds with increased oxygen content.
Reduction products: Compounds with decreased oxygen content.
Substitution products: Compounds with new functional groups.
Aplicaciones Científicas De Investigación
Compound “CID 78063519” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of compound “CID 78063519” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to receptors: Modulating receptor activity and signaling pathways.
Enzyme inhibition: Inhibiting key enzymes involved in metabolic processes.
Pathway modulation: Altering cellular pathways to achieve desired effects.
Comparación Con Compuestos Similares
Compound “CID 78063519” is unique compared to other similar compounds due to its specific properties and applications. Similar compounds include:
Compound A: Known for its reactivity but less stable.
Compound B: Similar structure but different functional groups.
Compound C: Used in similar applications but with different efficacy.
Uniqueness:
Stability: Higher stability under various conditions.
Reactivity: Specific reactivity with certain reagents.
Applications: Broader range of applications in different fields.
Propiedades
Fórmula molecular |
C12H17Si |
|---|---|
Peso molecular |
189.35 g/mol |
InChI |
InChI=1S/C12H17Si/c1-4-9-13(3)10-12-7-5-11(2)6-8-12/h4-8H,1,9-10H2,2-3H3 |
Clave InChI |
MFGHXDUSHPRLMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C[Si](C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


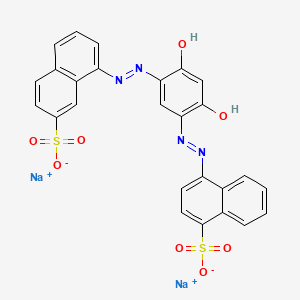
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
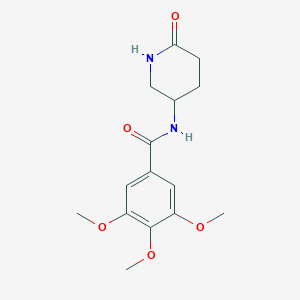


![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
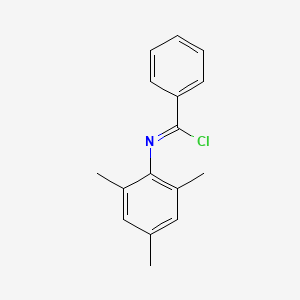
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
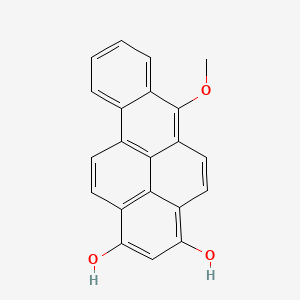
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
